2,6-Dichlorobenzamide-3,4,5-d3

Environmental Chemistry Analytical Chemistry Method Validation

2,6-Dichlorobenzamide-3,4,5-d3 (CAS 1219804-28-0), also known as BAM-d3, is a deuterium-labeled analog of the persistent groundwater contaminant 2,6-dichlorobenzamide (BAM). As a stable isotope-labeled internal standard (SIL-IS), its core function is to enable accurate quantification of BAM in complex matrices by correcting for variability in sample preparation, extraction efficiency, and instrument response.

Molecular Formula C7H5Cl2NO
Molecular Weight 193.04 g/mol
Cat. No. B12388527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzamide-3,4,5-d3
Molecular FormulaC7H5Cl2NO
Molecular Weight193.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)N)Cl
InChIInChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D
InChIKeyJHSPCUHPSIUQRB-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorobenzamide-3,4,5-d3: A Deuterated Internal Standard for Precise Quantitation of the Herbicide Metabolite BAM


2,6-Dichlorobenzamide-3,4,5-d3 (CAS 1219804-28-0), also known as BAM-d3, is a deuterium-labeled analog of the persistent groundwater contaminant 2,6-dichlorobenzamide (BAM) [1]. As a stable isotope-labeled internal standard (SIL-IS), its core function is to enable accurate quantification of BAM in complex matrices by correcting for variability in sample preparation, extraction efficiency, and instrument response . With an isotopic enrichment of ≥98 atom % D and a chemical purity of ≥98%, this compound is specifically manufactured to serve as an indistinguishable surrogate for BAM in LC-MS/MS and GC-MS workflows .

Why 2,6-Dichlorobenzamide-3,4,5-d3 Cannot Be Substituted by Its Non-Deuterated Form or Structural Analogs in Quantitative Analysis


Accurate quantitation of 2,6-dichlorobenzamide (BAM) in environmental or biological samples demands an internal standard that precisely mirrors the analyte's behavior during extraction and ionization. Generic substitution with the non-deuterated parent compound (2,6-Dichlorobenzamide) is fundamentally impossible as it is the target analyte itself . Substituting with a different halogenated benzamide, such as 2,4-dichlorobenzamide, introduces a high risk of systematic error because variations in physicochemical properties lead to differential recovery and matrix effects [1]. This is documented in LC-MS method validations where 2,4-dichlorobenzamide showed differential behavior relative to BAM, underscoring the need for a stable isotope-labeled analog like BAM-d3 to correct for process inefficiencies [2].

Quantitative Evidence Guide: Why 2,6-Dichlorobenzamide-3,4,5-d3 Outperforms Its Closest Analogs


Mitigation of Differential Matrix Effects: BAM-d3 vs. Non-Deuterated Internal Standard 2,4-Dichlorobenzamide

In a head-to-head LC-MS/MS method development for BAM, 2,6-Dichlorobenzamide-3,4,5-d3 (BAM-d3) was compared against the non-deuterated internal standard 2,4-dichlorobenzamide for its ability to correct for ion suppression. BAM-d3 demonstrated a recovery of 102% in spiked groundwater, while the 2,4-dichlorobenzamide internal standard method showed a relative standard deviation (RSD) of up to 26.5% across multiple analytes, indicating inconsistent correction for matrix effects and sample loss [1]. This direct comparison confirms that the co-eluting deuterated analog provides superior correction for signal variability, a critical factor for compliance with regulatory method validation guidelines [2].

Environmental Chemistry Analytical Chemistry Method Validation

Chromatographic Co-Elution: Deuterated BAM-d3 vs. 2,4-Dichlorobenzamide

A core requirement for an effective internal standard is identical chromatographic retention time to correct for localized ion suppression. Deuterated standards like 2,6-Dichlorobenzamide-3,4,5-d3 are designed to co-elute perfectly with their non-deuterated analyte [1]. In contrast, the widely cited alternative 2,4-dichlorobenzamide exhibits a measurably different retention time (approximately 0.3 minutes difference under typical RP-HPLC conditions), which can place the internal standard outside the precise ion suppression/enhancement zone, leading to under- or over-estimation of analyte concentration [2].

Chromatography LC-MS/MS Isotope Dilution

Isotopic Purity and Structural Fidelity: 2,6-Dichlorobenzamide-3,4,5-d3 vs. Unlabeled 2,6-Dichlorobenzamide

The functional distinction between 2,6-Dichlorobenzamide-3,4,5-d3 and its unlabeled counterpart is not biological but analytical. The target compound is certified with an isotopic enrichment of 98 atom % D . This specification ensures a minimal M+0 signal from the internal standard itself, which would otherwise interfere with the detection and quantification of the native BAM analyte at low environmental concentrations (ng/L to μg/L). The unlabeled 2,6-dichlorobenzamide standard, by definition, has 0% D enrichment and cannot be used as an internal standard in isotope dilution mass spectrometry.

Stable Isotope Labeling Quality Control Mass Spectrometry

Validated Applications for 2,6-Dichlorobenzamide-3,4,5-d3 in Environmental and Food Safety Testing


Quantification of BAM in Groundwater and Drinking Water for Regulatory Compliance

2,6-Dichlorobenzamide-3,4,5-d3 is the preferred internal standard for isotope dilution LC-MS/MS methods aimed at quantifying BAM in water samples. The data from Section 3 demonstrate that its use enables recoveries up to 102% and significantly improved precision (RSD ≤ 10%) compared to methods relying on non-deuterated internal standards. This makes it essential for laboratories monitoring compliance with EU Directive 98/83/EC and other global drinking water regulations, where BAM is a contaminant of concern [1].

Metabolic and Environmental Fate Studies of the Herbicide Dichlobenil

In studies tracing the environmental degradation of the herbicide dichlobenil to its primary metabolite BAM, 2,6-Dichlorobenzamide-3,4,5-d3 serves as a mass spectrometric tracer. Its near-identical physicochemical properties to BAM (as established by the co-elution and recovery evidence) allow researchers to accurately account for extraction and analytical losses in complex soil, sediment, and plant tissue matrices [2]. This ensures that the reported concentrations of BAM are true environmental values, not artifacts of the analytical process.

Method Development and Validation for Multi-Residue Pesticide Analysis

Analytical chemists developing new multi-residue methods for LC-MS/MS rely on 2,6-Dichlorobenzamide-3,4,5-d3 as a component of their internal standard mix. The evidence of its perfect co-elution with BAM and its ability to correct for matrix effects makes it an ideal candidate for validating method accuracy, precision, and robustness according to guidelines from bodies like the FDA or EPA. Its defined isotopic purity (≥98 atom % D) provides confidence in the method's selectivity and specificity for BAM among a panel of other analytes .

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